molecular formula C5H12ClNO2 B12313142 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride

1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride

Cat. No.: B12313142
M. Wt: 153.61 g/mol
InChI Key: VUHOSELPZGOZFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-hydroxy-3-methylbutan-2-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

1-amino-3-hydroxy-3-methylbutan-2-one;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c1-5(2,8)4(7)3-6;/h8H,3,6H2,1-2H3;1H

InChI Key

VUHOSELPZGOZFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)CN)O.Cl

Origin of Product

United States

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